BenchChemオンラインストアへようこそ!

5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine

CNS drug discovery BACE1 inhibition physicochemical property optimization

5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine (CAS 917777-00-5) is a heterocyclic small molecule featuring a pyrrolo[3,4-b]pyridine core with a 5-methyl and a 5-(3-bromophenyl) substitution pattern. It belongs to the substituted pyrrolo[3,4-b]pyridinamine class, which is disclosed in patents by AstraZeneca and Astex Therapeutics as inhibitors of beta-secretase 1 (BACE1) for the potential treatment of Alzheimer's disease and related neurodegenerative conditions.

Molecular Formula C14H12BrN3
Molecular Weight 302.17 g/mol
CAS No. 917777-00-5
Cat. No. B15211370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine
CAS917777-00-5
Molecular FormulaC14H12BrN3
Molecular Weight302.17 g/mol
Structural Identifiers
SMILESCC1(C2=C(C(=N1)N)N=CC=C2)C3=CC(=CC=C3)Br
InChIInChI=1S/C14H12BrN3/c1-14(9-4-2-5-10(15)8-9)11-6-3-7-17-12(11)13(16)18-14/h2-8H,1H3,(H2,16,18)
InChIKeyFLIARRJIVVVXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine (CAS 917777-00-5): A Differentiated BACE1 Inhibitor Scaffold for Alzheimer's Research


5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine (CAS 917777-00-5) is a heterocyclic small molecule featuring a pyrrolo[3,4-b]pyridine core with a 5-methyl and a 5-(3-bromophenyl) substitution pattern . It belongs to the substituted pyrrolo[3,4-b]pyridinamine class, which is disclosed in patents by AstraZeneca and Astex Therapeutics as inhibitors of beta-secretase 1 (BACE1) for the potential treatment of Alzheimer's disease and related neurodegenerative conditions [1]. The compound has a molecular formula of C14H12BrN3, a molecular weight of 302.17 g/mol, a calculated LogP of 3.46, and a polar surface area (PSA) of 48.77 Ų .

Why Generic Substitution Fails for 5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine (CAS 917777-00-5)


Within the pyrrolo[3,4-b]pyridin-7-amine BACE1 inhibitor series, even seemingly minor structural variations produce substantial differences in physicochemical properties and likely in target engagement. The 3-bromophenyl substituent at the 5-position of this compound imparts a distinct LogP (3.46) and PSA (48.77 Ų) profile compared to close analogs bearing bulkier 5-substituents such as 3-fluoro-4-methoxy-5-methylphenyl (LogP ~4, PSA ~60.5) or 2-(trifluoromethyl)pyridin-4-yl (LogP ~3.4, PSA ~64.2) [1]. These differences directly impact blood-brain barrier permeability, metabolic stability, and off-target selectivity profiles—critical parameters in CNS drug discovery programs [2].

Product-Specific Quantitative Evidence Guide: 5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine (CAS 917777-00-5)


Optimized Lipophilicity (LogP) for CNS Drug-Likeness Compared to Bulkier 5-Aryl Analogs

The compound demonstrates a calculated LogP of 3.46, positioning it within the optimal CNS drug-like range (generally LogP 2–4). In contrast, the 5-(3-fluoro-4-methoxy-5-methylphenyl) analog (CAS 1226799-89-8) exhibits a higher calculated LogP of ~4, which may reduce aqueous solubility and increase off-target binding risks [1]. The 5-(2-(trifluoromethyl)pyridin-4-yl) analog (CAS 1226799-71-8) shows a comparable LogP (~3.4) but a significantly larger PSA (64.2 vs. 48.77 Ų) [1].

CNS drug discovery BACE1 inhibition physicochemical property optimization Alzheimer's disease

Reduced Polar Surface Area (PSA) Favoring Blood-Brain Barrier Penetration Over Di-Substituted Analogs

The target compound possesses a calculated PSA of 48.77 Ų, which is below the commonly cited threshold of 60–70 Ų for favorable brain penetration . By comparison, the di-substituted 5-(3-fluoro-4-methoxy-5-methylphenyl) analog has a PSA of ~60.5 Ų, and the 5-(2-(trifluoromethyl)pyridin-4-yl) analog has a PSA of ~64.2 Ų [1]. The lower PSA of this compound is attributed to its single 5-substituent (3-bromophenyl plus methyl) rather than bulkier heteroaryl or poly-substituted phenyl groups.

blood-brain barrier permeability CNS drug design BACE1 inhibitor PSA optimization

BACE1 Inhibitor Chemotype with Distinct IP Position in Alzheimer's Disease Patent Landscape

The compound is explicitly covered as a species within the substituted pyrrolo[3,4-b]pyridinamine patent family (U.S. Patent 7,629,356 B2) assigned to AstraZeneca and Astex Therapeutics [1]. This patent discloses BACE1 inhibitors for Alzheimer's disease. The specific combination of a 5-methyl and 5-(3-bromophenyl) substitution pattern differentiates it from other exemplified compounds such as 5-(4-methoxyphenyl)-5-(3-pyrimidin-5-ylphenyl) analogs, which carry bulkier, more polar substituents [1][2].

BACE1 inhibitor intellectual property Alzheimer's disease patent differentiation

Single 5-Substitution Pattern Provides Synthetic Accessibility Advantage Over Di-Substituted Analogs

The compound features a relatively simple substitution pattern (one methyl and one 3-bromophenyl group at the 5-position), while many advanced BACE1 inhibitors disclosed in the same patent family carry two distinct aryl/heteroaryl substituents at the 5-position, such as 5-(4-methoxyphenyl)-5-(3-pyrimidin-5-ylphenyl) derivatives [1]. This simpler architecture reduces synthetic complexity and the number of steps required for analog generation. The compound can serve as a versatile intermediate for further diversification via Suzuki coupling at the bromine position [2].

synthetic tractability medicinal chemistry structure-activity relationship BACE1 lead optimization

Favorable Molecular Weight (302.17 Da) Within Lead-Like Space for CNS Indications Compared to Larger Di-Substituted Analogs

With a molecular weight of 302.17 Da, this compound resides well within lead-like chemical space (MW ≤ 350 Da). Di-substituted analogs in the same patent family—such as 5-(4-methoxyphenyl)-5-(3-pyrimidin-5-ylphenyl)-5H-pyrrolo[3,4-b]pyridin-7-amine and 5-(3-fluoro-4-methoxy-5-methylphenyl) derivatives—have molecular weights typically exceeding 425 Da [1]. The lower molecular weight of this compound is advantageous for CNS penetration and for maintaining ligand efficiency during lead optimization.

lead-like properties molecular weight optimization CNS drug discovery BACE1 inhibitor design

Best Research and Industrial Application Scenarios for 5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine (CAS 917777-00-5)


CNS BACE1 Inhibitor Lead Optimization Programs Prioritizing Blood-Brain Barrier Penetration

With a calculated PSA of 48.77 Ų and LogP of 3.46, this compound offers an optimized physicochemical profile for passive BBB penetration . CNS drug discovery teams screening BACE1 inhibitors should prioritize this scaffold when brain exposure is a primary requirement. The compound allows SAR exploration via bromine substitution without exceeding PSA thresholds that would compromise CNS permeability.

Medicinal Chemistry Library Construction Targeting Alzheimer's Disease via BACE1 Inhibition

The bromine at the 3-position of the phenyl ring provides a versatile synthetic handle for parallel library synthesis via cross-coupling reactions [1]. Medicinal chemistry groups can rapidly generate diverse analog libraries for BACE1 SAR studies, leveraging this compound's simple architecture to explore electronic and steric effects while maintaining the core pyrrolo[3,4-b]pyridine pharmacophore disclosed in U.S. Patent 7,629,356 [2].

Comparative Physicochemical Benchmarking of BACE1 Inhibitor Series for Procurement Prioritization

For scientific procurement decisions, this compound serves as a low-MW (302.17 Da) benchmark for comparing the physicochemical efficiency of more complex BACE1 inhibitors [3]. Its favorable LogP and PSA values enable purchasers to evaluate whether bulkier, more potent analogs justify their physicochemical penalties in terms of CNS drug-likeness. This comparative framework is essential for informed compound acquisition in lead generation campaigns.

Intermediate for Advanced BACE1 Inhibitor Synthesis via Late-Stage Functionalization

The compound's aryl bromide functionality enables late-stage diversification through Suzuki, Buchwald-Hartwig, or other palladium-catalyzed coupling reactions [1]. Process chemistry and medicinal chemistry groups can procure this compound as a key intermediate for generating advanced leads with tailored substituents at the 3-position of the phenyl ring without resynthesizing the entire pyrrolo[3,4-b]pyridine core, reducing overall synthetic burden.

Quote Request

Request a Quote for 5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.